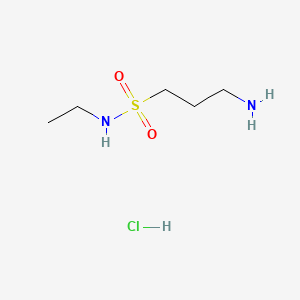
3-amino-N-ethylpropane-1-sulfonamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
The synthesis of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride can be achieved through the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction typically involves the use of low-cost commodity chemicals and can be performed in a single step .
Analyse Des Réactions Chimiques
3-amino-N-ethylpropane-1-sulfonamide hydrochloride undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
3-amino-N-ethylpropane-1-sulfonamide hydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of various organosulfur compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-amino-N-ethylpropane-1-sulfonamide hydrochloride involves its interaction with specific molecular targets and pathways. The compound exerts its effects by inhibiting certain enzymes or proteins, thereby affecting various biological processes. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
3-amino-N-ethylpropane-1-sulfonamide hydrochloride can be compared with other similar compounds such as sulfenamides, sulfinamides, and sulfonamides. These compounds share similar structural features and chemical properties but differ in their specific applications and reactivity . For example:
Sulfenamides: Used as vulcanization accelerators in the rubber industry.
Sulfinamides: Used in the synthesis of various organosulfur compounds.
Sulfonamides: Widely used in pharmaceuticals and agrochemicals.
This compound is unique in its specific combination of functional groups and its versatility in various applications.
Propriétés
Formule moléculaire |
C5H15ClN2O2S |
|---|---|
Poids moléculaire |
202.70 g/mol |
Nom IUPAC |
3-amino-N-ethylpropane-1-sulfonamide;hydrochloride |
InChI |
InChI=1S/C5H14N2O2S.ClH/c1-2-7-10(8,9)5-3-4-6;/h7H,2-6H2,1H3;1H |
Clé InChI |
AOHZROYEWLTQJU-UHFFFAOYSA-N |
SMILES canonique |
CCNS(=O)(=O)CCCN.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















